Cas no 131211-27-3 (Di-1-adamantylphosphine)

Di-1-adamantylphosphine 化学的及び物理的性質
名前と識別子
-
- Di(adamantan-1-yl)phosphine
- bis(1-adamantyl)phosphane
- Bis(adamant-1-yl)phosphine
- Diadamantylphosphine
- DI-1-ADAMANTYLPHOSPHINE
- Bis(adamant-1-yl)phosphine, Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphine
- Di-1-adamantylphosphine,97%
- Di-1-adamantylphosphine 97%
- Bis(1-adamantyl)phosphine, 98%
- Di-1-adamantylphosphine,min.97%
- Di-1-adamantylphosphine, min. 97%
- 131211-27-3
- BIS(ADAMANTAN-1-YL)PHOSPHANE
- SCHEMBL451941
- AKOS016009852
- EN300-7563447
- J-005960
- DB-342480
- CS-W008548
- RRRZOLBZYZWQBZ-UHFFFAOYSA-N
- Phosphine, bis(tricyclo[3.3.1.13,7]dec-1-yl)-
- DTXSID50454433
- DTXCID40405252
- diadamantyl-phosphine
- SY056277
- di(1-adamantyl)phosphine
- C20H31P
- D4781
- MFCD06658117
- F10235
- Di-1-adamantylphosphine, 97%
- diadamantyl phosphine
- SCHEMBL26786767
- Di-1-adamantylphosphine
-
- MDL: MFCD06658117
- インチ: InChI=1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2
- InChIKey: RRRZOLBZYZWQBZ-UHFFFAOYSA-N
- ほほえんだ: C1C2CC3CC1CC(C2)(C3)PC45CC6CC(CC(C6)C4)C5
計算された属性
- せいみつぶんしりょう: 302.21600
- どういたいしつりょう: 302.216337987g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: 176.0 to 180.0 deg-C
- ふってん: 407.8±12.0 °C at 760 mmHg
- フラッシュポイント: 200.4±19.6 °C
- PSA: 13.59000
- LogP: 5.60250
- ようかいせい: 使用できません
- じょうきあつ: No data available
- かんど: air sensitive
Di-1-adamantylphosphine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-36/37/38
- セキュリティの説明: S36/37/39
-
危険物標識:
- セキュリティ用語:S36/37/39-45
- 包装グループ:Ⅲ
- リスク用語:R23/24/25
- ちょぞうじょうけん:アルゴン充填貯蔵、貯蔵温度2〜8℃
- 危険レベル:6.1
Di-1-adamantylphosphine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4781-200mg |
Di-1-adamantylphosphine |
131211-27-3 | 95.0%(GC) | 200mg |
¥290.0 | 2022-05-30 | |
Cooke Chemical | A3232912-250MG |
Di-1-adamantylphosphine |
131211-27-3 | 97% | 250mg |
RMB 43.20 | 2025-02-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004320-1g |
Di-1-adamantylphosphine |
131211-27-3 | 97% | 1g |
¥127 | 2024-05-26 | |
eNovation Chemicals LLC | D508288-1g |
Di-1-adamantylphosphine |
131211-27-3 | 98% | 1g |
$320 | 2024-05-24 | |
TRC | D495008-25mg |
Di-1-adamantylphosphine |
131211-27-3 | 25mg |
$ 80.00 | 2022-06-05 | ||
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H23446-25g |
131211-27-3 | 98% | 25g |
¥2480.0 | 2023-09-21 | ||
Cooke Chemical | A3232912-1G |
Di-1-adamantylphosphine |
131211-27-3 | 97% | 1g |
RMB 108.00 | 2025-02-21 | |
Cooke Chemical | A3232912-100g |
Di-1-adamantylphosphine |
131211-27-3 | 97% | 100g |
RMB 7014.40 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115639-5g |
Di-1-adamantylphosphine |
131211-27-3 | 97% | 5g |
¥531.90 | 2023-09-03 | |
Enamine | EN300-7563447-0.05g |
bis(adamantan-1-yl)phosphane |
131211-27-3 | 95.0% | 0.05g |
$24.0 | 2025-03-22 |
Di-1-adamantylphosphine サプライヤー
Di-1-adamantylphosphine 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
Di-1-adamantylphosphineに関する追加情報
Di-1-adamantylphosphine (CAS No. 131211-27-3): A Versatile Ligand in Modern Catalysis and Material Science
Di-1-adamantylphosphine (CAS No. 131211-27-3), often abbreviated as DAdP, is a highly specialized phosphine ligand with unique structural and electronic properties. Its adamantyl groups confer exceptional steric bulk, making it a valuable tool in transition metal catalysis, polymerization, and advanced material synthesis. This compound has garnered significant attention in recent years due to its ability to stabilize reactive metal centers and enhance selectivity in complex reactions.
The molecular structure of Di-1-adamantylphosphine features two adamantyl moieties bonded to a central phosphorus atom. This configuration creates a three-dimensional steric shield, which is particularly useful in preventing unwanted side reactions in catalytic cycles. Researchers have exploited this property to develop more efficient cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are crucial in pharmaceutical and agrochemical manufacturing.
In the field of olefin polymerization, DAdP has shown remarkable performance as a ligand for late transition metal catalysts. Its bulky structure helps control the insertion of monomers, leading to polymers with well-defined microstructures. This capability is particularly relevant to current industry demands for high-performance polyolefins with tailored properties for automotive and packaging applications.
The thermal and chemical stability of Di-1-adamantylphosphine makes it suitable for harsh reaction conditions that would degrade conventional phosphine ligands. This characteristic has opened new possibilities in C-H activation chemistry, a hot topic in modern organic synthesis. Many research groups are investigating DAdP-based catalysts for direct functionalization of inert C-H bonds, a transformation that could revolutionize synthetic methodologies.
Beyond catalysis, Di-1-adamantylphosphine has found applications in materials science. Its incorporation into metal-organic frameworks (MOFs) has produced materials with unique porosity and selectivity profiles. These advanced materials show promise for gas storage, molecular separation, and heterogeneous catalysis applications that align with current sustainability initiatives.
The electronic properties of DAdP have also been exploited in photocatalysis and electrocatalysis. Recent studies demonstrate its effectiveness in visible-light-driven reactions and CO2 reduction, addressing pressing environmental challenges. These applications position Di-1-adamantylphosphine as a key player in developing green chemistry solutions.
Synthetic accessibility is another advantage of Di-1-adamantylphosphine. While the adamantyl groups might suggest synthetic complexity, established protocols allow for efficient preparation from commercially available starting materials. This accessibility has contributed to its growing adoption in both academic and industrial settings.
In the context of drug discovery, the unique steric profile of DAdP has enabled the development of novel metal-based therapeutics. Researchers are exploring its use in designing targeted anticancer agents that leverage the distinctive coordination chemistry enabled by this ligand.
The commercial availability of Di-1-adamantylphosphine (CAS No. 131211-27-3) has expanded in recent years, reflecting its increasing importance in various chemical disciplines. Suppliers typically offer it as a white crystalline solid that requires handling under inert atmosphere due to its sensitivity to oxidation, though it remains stable when properly stored.
Future research directions for DAdP include its application in asymmetric catalysis and the development of chiral variants of the ligand. The current focus on enantioselective synthesis in pharmaceutical manufacturing makes this a particularly promising area for further investigation.
From a mechanistic perspective, the behavior of Di-1-adamantylphosphine in catalytic systems continues to yield fascinating insights. Advanced spectroscopic techniques and computational studies are revealing how its steric and electronic properties influence reaction pathways, contributing to fundamental understanding in organometallic chemistry.
The versatility of Di-1-adamantylphosphine ensures its ongoing relevance across multiple chemical disciplines. As research pushes toward more sustainable and efficient chemical processes, this unique phosphine ligand will likely play an increasingly important role in developing next-generation catalytic systems and functional materials.
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